
Gallamine Blue
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gallamine Blue is a basic dye belonging to the oxazine group. It is known for its specific staining properties, particularly in the localization of DNA-aldehyde and DNA-phosphate groups in biological tissues . This compound has been widely used in histochemistry and cytochemistry for its ability to provide clear and distinct staining of cellular nuclei without affecting the cytoplasm .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Gallamine Blue can be synthesized by dispersing the dye with concentrated sulfuric acid and then dissolving the friable mass in a solution of an iron salt . The preparation involves mixing 1.0 g of this compound dye with 0.5 ml of concentrated sulfuric acid until it becomes friable. This mass is then dissolved in 100 ml of a 2.5% aqueous solution of ammonium ferrous sulfate and filtered .
Industrial Production Methods
In industrial settings, this compound is manufactured by Chroma Gesellschaft in Germany . The process involves similar steps as the laboratory preparation but on a larger scale, ensuring consistency and purity of the dye for commercial use.
Analyse Des Réactions Chimiques
Types of Reactions
Gallamine Blue undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, altering its staining properties.
Reduction: Reduction reactions can modify the dye’s structure and its interaction with biological tissues.
Substitution: this compound can participate in substitution reactions, where functional groups in the dye molecule are replaced by other groups.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various reagents depending on the desired substitution, such as halogens or alkyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of different oxazine derivatives, while reduction can yield simpler amine compounds.
Applications De Recherche Scientifique
Gallamine Blue has a wide range of applications in scientific research:
Chemistry: Used as a staining agent in various chemical analyses to identify and visualize specific compounds.
Biology: Employed in histochemistry and cytochemistry for staining DNA and RNA in tissue sections.
Medicine: Utilized in medical research to study cellular structures and diagnose diseases based on tissue staining patterns.
Industry: Applied in the textile industry for dyeing fabrics and in the production of colored inks and paints.
Mécanisme D'action
Gallamine Blue exerts its effects by binding to nucleic acids, particularly DNA and RNA, in biological tissues . The dye interacts with the phosphate groups in nucleic acids, leading to a distinct bluish-violet staining of the nuclei . This specific binding allows for the clear visualization of cellular structures under a microscope.
Comparaison Avec Des Composés Similaires
Similar Compounds
Celestine Blue B: Another oxazine dye used for staining nucleic acids.
Gallocyanin: A dye with similar staining properties but less stability compared to Gallamine Blue.
Methylene Blue: A commonly used dye in biology and medicine for staining tissues and cells.
Uniqueness
This compound is unique in its ability to provide specific and clear staining of DNA and RNA without affecting the cytoplasm . This makes it particularly valuable in histochemical and cytochemical studies where precise localization of nucleic acids is required.
Propriétés
Numéro CAS |
1563-02-6 |
|---|---|
Formule moléculaire |
C15H14ClN3O4 |
Poids moléculaire |
335.74 g/mol |
Nom IUPAC |
[7-(dimethylamino)-3,4-dioxo-10H-phenoxazine-1-carbonyl]azanium;chloride |
InChI |
InChI=1S/C15H13N3O4.ClH/c1-18(2)7-3-4-9-11(5-7)22-14-12(17-9)8(15(16)21)6-10(19)13(14)20;/h3-6,17H,1-2H3,(H2,16,21);1H |
Clé InChI |
KNNFENIIZCXFDO-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC2=C(C=C1)NC3=C(O2)C(=O)C(=O)C=C3C(=O)[NH3+].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


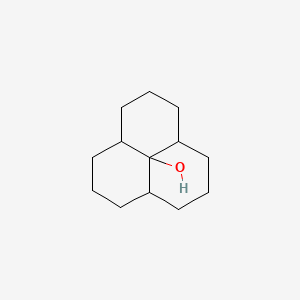

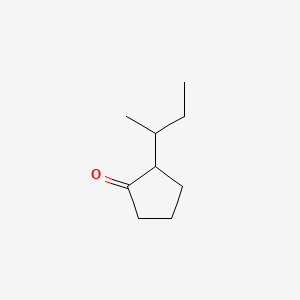
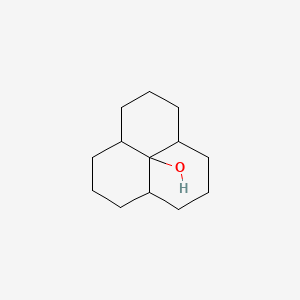
![Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B13813665.png)
![[4-(3-Chlorobenzo[b]thiophen-2-yl)-2,3-dichlorophenoxy]acetic acid](/img/structure/B13813668.png)
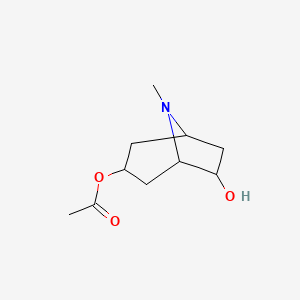


![2-Naphthalenecarboxamide, 4-[(5-chloro-2-methylphenyl)azo]-3-hydroxy-N-(2-methoxyphenyl)-](/img/structure/B13813705.png)
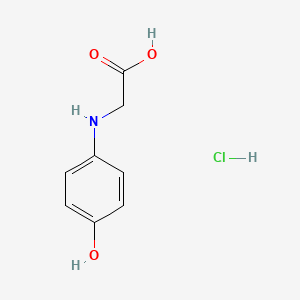
![Tert-butyl N-methyl-N-{2-[(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-YL)methyl]cyclohexyl}carbamate](/img/structure/B13813725.png)
![4-[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[6-[(2-phenoxyacetyl)amino]purin-9-yl]oxolan-3-yl]oxy-4-oxobutanoic acid](/img/structure/B13813726.png)

